Imidazo[1,2-A]pyrimidin-5-OL
Overview
Description
Imidazo[1,2-A]pyrimidin-5-OL is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry This compound is characterized by its fused imidazole and pyrimidine rings, which contribute to its unique chemical properties and biological activities
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyrimidin-5-OL and its derivatives have been identified as potential covalent inhibitors, specifically targeting the KRAS G12C mutation . This mutation is commonly found in various types of cancers, making it a significant target for anticancer agents .
Mode of Action
The compound interacts with its target through a covalent bond, a strong type of chemical bond where atoms share electron pairs . This interaction results in the inhibition of the KRAS G12C mutation, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the KRAS protein, which plays a crucial role in cell signaling and growth . By inhibiting the KRAS G12C mutation, the compound disrupts this pathway, leading to the suppression of cancer cell growth .
Pharmacokinetics
The compound’s potential as a covalent inhibitor suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell growth. Preliminary bio-evaluation screening has identified this compound as a potent anticancer agent for cells with the KRAS G12C mutation .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyrimidin-5-OL has been explored for its potential in the development of covalent inhibitors . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent agent in biochemical reactions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidin-5-OL typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal or its derivatives under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the heterocyclic framework.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, such as catalytic hydrogenation, can be employed to reduce double bonds or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at specific positions on the heterocyclic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-A]pyrimidine derivatives.
Scientific Research Applications
Imidazo[1,2-A]pyrimidin-5-OL has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: this compound and its derivatives are investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is utilized in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Imidazo[1,2-A]pyrimidin-5-OL can be compared with other similar heterocyclic compounds, such as:
Imidazo[1,2-A]pyridine: This compound shares a similar fused ring structure but with a pyridine ring instead of a pyrimidine ring. It is known for its applications in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent.
Imidazo[1,5-A]pyridine: Another related compound with a different ring fusion pattern, which also exhibits diverse biological activities.
Imidazo[4,5-B]pyridine: This compound has a different nitrogen atom arrangement within the fused ring system and is used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, which make it a valuable scaffold for drug discovery and development.
Biological Activity
Imidazo[1,2-A]pyrimidin-5-OL is a compound belonging to the imidazopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antileishmanial properties, supported by data tables and relevant case studies.
Overview of Biological Activities
Imidazo[1,2-A]pyrimidines exhibit a range of biological activities that make them valuable in pharmaceutical applications. The following sections detail specific activities and findings related to this compound.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. A study evaluated several synthesized compounds against a variety of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Imidazo[1,2-A]pyrimidine Derivatives
Compound | Microorganism Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3g | S. aureus | 40 μg/mL |
3k | E. coli | 200 μg/mL |
3j | P. aeruginosa | 500 μg/mL |
The results indicated that most compounds exhibited good antimicrobial activity, with some showing significant effectiveness against multi-drug resistant strains .
Anticancer Activity
This compound and its derivatives have been investigated for their anticancer potential. A notable study reported the synthesis of various derivatives and their evaluation against cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
24 | MCF-7 | 25.72 ± 3.95 |
24 | HeLa | 0.058 |
24 | A549 | 0.035 |
The compound demonstrated a strong ability to induce apoptosis in cancer cells and showed lower cytotoxicity towards normal cells, indicating a favorable therapeutic index .
Antileishmanial Activity
This compound has also been identified as a promising candidate for treating leishmaniasis. One study highlighted its efficacy against Leishmania amazonensis, with an IC50 value significantly lower than that of the reference drug miltefosine.
Table 3: Antileishmanial Activity of Compound 24
Compound | IC50 (μM) | Selectivity Index (SI) |
---|---|---|
Compound 24 | <10 | >10 |
The compound exhibited selective toxicity towards leishmanial parasites compared to mammalian cells, reinforcing its potential as a new pharmacophore for leishmaniasis treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. SAR studies indicate that modifications at specific positions on the imidazopyrimidine scaffold can enhance biological potency.
Key Findings from SAR Studies
- Substituents at the 5-position significantly improve anticancer activity.
- Hydroxyl groups (-OH) increase solubility and bioavailability.
- The presence of halogen atoms can enhance antimicrobial efficacy.
These insights provide a roadmap for the design of more effective derivatives .
Properties
IUPAC Name |
1H-imidazo[1,2-a]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMFGQYTIQQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2NC=CN2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-68-5, 58539-63-2 | |
Record name | 5H,8H-imidazo[1,2-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | imidazo[1,2-a]pyrimidin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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